5-Methyl-2-(trifluoromethyl)benzylamine
Overview
Description
5-Methyl-2-(trifluoromethyl)benzylamine is a chemical compound with the IUPAC name [5-methyl-2-(trifluoromethyl)phenyl]methanamine . It has a molecular weight of 189.18 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-(trifluoromethyl)benzylamine is1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,5,13H2,1H3
. This indicates that the molecule consists of a benzylamine core with a methyl group and a trifluoromethyl group attached to the benzene ring. Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)benzylamine is a liquid at ambient temperature .Scientific Research Applications
Organic Synthesis : 5-Methyl-2-(trifluoromethyl)benzylamine and its derivatives have been utilized in several organic synthesis processes. For instance, Miura et al. (2013) reported on the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, useful in medicinal chemistry for creating ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013). Additionally, Soloshonok and Yasumoto (2006) described an efficient synthesis of 3,5-bis(trifluoromethyl)benzylamine via a biomimetic transamination process (Soloshonok & Yasumoto, 2006).
Spectrofluorimetric Analysis : Ishida et al. (1991) developed a spectrofluorimetric method using benzylamine as a selective fluorogenic reagent for the sensitive determination of 5-hydroxyindoles, highlighting its application in analytical chemistry (Ishida, Yamaguchi, & Nakamura, 1991).
Pharmaceuticals and Medicinal Chemistry : Benzylamines, including 5-Methyl-2-(trifluoromethyl)benzylamine, play a significant role in pharmaceuticals. Yan et al. (2016) discussed the synthesis of benzylamines via iron-catalyzed direct amination of benzyl alcohols, a method relevant in creating pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
Material Science : Chen, Su, and Hsiao (2020) investigated the synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene, demonstrating the importance of trifluoromethyl groups in improving material properties (Chen, Su, & Hsiao, 2020).
Safety And Hazards
5-Methyl-2-(trifluoromethyl)benzylamine is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use this substance only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
[5-methyl-2-(trifluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYZJNWJFZYWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)benzylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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